

The Pharmacokinetics of Rivaroxaban and its Diol Metabolite: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Rivaroxaban diol

Cat. No.: B565196

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetic profile of rivaroxaban, a direct oral anticoagulant, and its diol metabolite. The information presented is intended to support research, scientific understanding, and drug development efforts in the field of anticoagulation.

Introduction

Rivaroxaban is a highly selective, direct inhibitor of Factor Xa (FXa), a critical enzyme in the coagulation cascade.[1][2] Its oral administration and predictable pharmacokinetic and pharmacodynamic properties have established it as a key therapeutic agent for the prevention and treatment of thromboembolic disorders.[3][4] Understanding the absorption, distribution, metabolism, and excretion (ADME) of rivaroxaban and its metabolites is crucial for optimizing its clinical use and for the development of new anticoagulant therapies.

Pharmacokinetics of Rivaroxaban

Rivaroxaban exhibits a well-characterized pharmacokinetic profile with rapid absorption and a predictable dose-response relationship.[5]

Absorption

Following oral administration, rivaroxaban is rapidly absorbed, reaching peak plasma concentrations (C_{max}) within 2 to 4 hours.[3][4][6] The absolute bioavailability of the 10 mg

dose is high, ranging from 80% to 100%, and is not significantly affected by food.[3][4][6] However, for the 15 mg and 20 mg doses, bioavailability is approximately 66% under fasting conditions and increases to over 80% when taken with food, which enhances absorption.[1][7]

Distribution

Rivaroxaban has a high plasma protein binding of approximately 92-95% in humans, primarily to albumin.[3] This extensive binding contributes to its relatively low volume of distribution at a steady state of about 50 liters, indicating limited distribution into tissues.[3]

Metabolism

Approximately two-thirds of an administered dose of rivaroxaban is metabolized through various pathways.[8] The metabolism occurs via both cytochrome P450 (CYP)-dependent and -independent mechanisms.[1] The major CYP enzymes involved are CYP3A4 and CYP2J2.[1] The primary metabolic transformations involve the oxidative degradation of the morpholinone moiety and hydrolysis of the amide bonds.[1][8][9] Importantly, the circulating metabolites of rivaroxaban are considered to be pharmacologically inactive and are present in plasma at much lower concentrations than the parent drug.[1][8][9]

Excretion

Rivaroxaban is eliminated from the body through multiple pathways. Approximately one-third of the administered dose is excreted unchanged in the urine, primarily via active tubular secretion.[8] The remaining two-thirds are eliminated as inactive metabolites via both renal and fecal/biliary routes.[8][10] The terminal elimination half-life of rivaroxaban is between 5 and 9 hours in healthy young individuals and can be prolonged in the elderly, ranging from 11 to 13 hours.[4]

Quantitative Pharmacokinetic Data for Rivaroxaban

The following tables summarize the key pharmacokinetic parameters of rivaroxaban in healthy adult subjects.

Table 1: Absorption and Distribution Parameters of Rivaroxaban

Parameter	Value	Reference
Time to Peak Plasma Concentration (Tmax)	2 - 4 hours	[3][4][6]
Bioavailability (10 mg dose)	80% - 100%	[3][4][6]
Bioavailability (15 mg & 20 mg, with food)	>80%	[1][7]
Plasma Protein Binding	92% - 95%	[3]
Volume of Distribution (Vd)	~50 L	[3]

Table 2: Elimination Parameters of Rivaroxaban

Parameter	Value (Young Adults)	Value (Elderly)	Reference
Elimination Half-life (t _{1/2})	5 - 9 hours	11 - 13 hours	[4]
Renal Excretion (unchanged)	~33%	~33%	[8]
Metabolic Clearance	~67%	~67%	[8]

Pharmacokinetics of the Rivaroxaban Diol Metabolite

The oxidative degradation of the morpholinone ring of rivaroxaban leads to the formation of several metabolites, including a diol metabolite, often referred to in literature as M-2.[1][9] This metabolic pathway is a significant contributor to the overall clearance of rivaroxaban.

Formation and Characteristics

The diol metabolite is formed through CYP-mediated oxidation. While its chemical structure has been identified, specific, quantitative pharmacokinetic data for the diol metabolite in humans, such as its C_{max}, AUC, and elimination half-life, are not extensively reported in publicly

available literature.[11][12] The focus of most pharmacokinetic studies has been on the parent compound, rivaroxaban, as its metabolites are considered minor contributors to the overall pharmacological effect and are not pharmacologically active.[1][8][9]

Table 3: Pharmacokinetic Profile of **Rivaroxaban Diol** Metabolite (M-2)

Parameter	Value	Reference
C _{max}	Not explicitly reported in humans	-
AUC	Not explicitly reported in humans	-
Elimination Half-life (t _{1/2})	Not explicitly reported in humans	-

Experimental Protocols

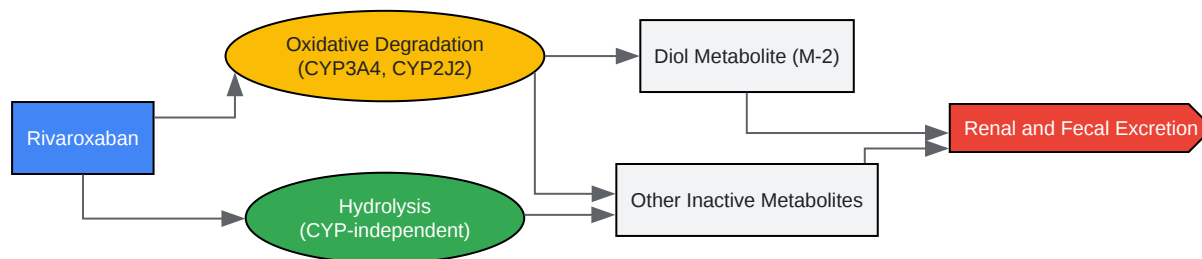
The pharmacokinetic data presented in this guide are derived from studies employing validated bioanalytical methods. A typical experimental protocol for a rivaroxaban pharmacokinetic study in humans involves the following key steps:

- **Study Design:** A single- or multiple-dose, open-label, crossover, or parallel-group study in healthy volunteers or a specific patient population.
- **Drug Administration:** Oral administration of a specific dose of rivaroxaban.
- **Sample Collection:** Serial blood samples are collected at predefined time points post-dose. Urine and feces may also be collected to assess excretion.
- **Sample Processing:** Plasma is separated from blood samples and stored frozen until analysis.
- **Bioanalysis:** Rivaroxaban concentrations in plasma and other matrices are quantified using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method.[13]

- Pharmacokinetic Analysis: Plasma concentration-time data are used to calculate key pharmacokinetic parameters such as C_{max}, T_{max}, AUC, and t_{1/2} using non-compartmental or compartmental analysis.[5]

Visualizations

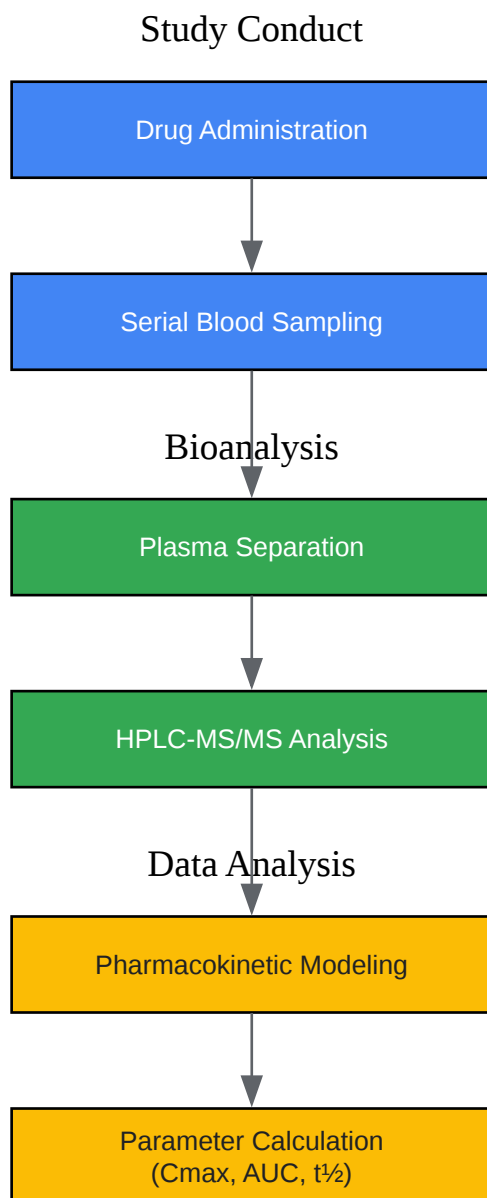
Rivaroxaban Metabolic Pathway



[Click to download full resolution via product page](#)

Caption: Metabolic pathway of rivaroxaban.

Experimental Workflow for a Rivaroxaban Pharmacokinetic Study



[Click to download full resolution via product page](#)

Caption: A typical experimental workflow.

Conclusion

Rivaroxaban possesses a predictable pharmacokinetic profile characterized by rapid absorption, high bioavailability (especially when taken with food for higher doses), and elimination through both renal and metabolic pathways. While the formation of a diol metabolite

via oxidative degradation is a key metabolic route, this and other metabolites are pharmacologically inactive and present at low plasma concentrations. Consequently, the anticoagulant effect of rivaroxaban is almost entirely attributable to the parent drug. Further research focusing on the detailed pharmacokinetic profiling of individual metabolites could provide a more complete understanding of rivaroxaban's disposition, although the clinical relevance of such findings may be limited given their lack of pharmacological activity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Pharmacokinetic Properties of Rivaroxaban in Healthy Human Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rivaroxaban - Wikipedia [en.wikipedia.org]
- 3. Clinical Pharmacokinetic and Pharmacodynamic Profile of Rivaroxaban - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical pharmacokinetic and pharmacodynamic profile of rivaroxaban - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Population pharmacokinetics and pharmacodynamics of rivaroxaban in patients with acute coronary syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. walshmedicalmedia.com [walshmedicalmedia.com]
- 7. Drug Monograph: Rivaroxaban (Xarelto) [ebmconsult.com]
- 8. Metabolism and excretion of rivaroxaban, an oral, direct factor Xa inhibitor, in rats, dogs, and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. inoncology.es [inoncology.es]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. schd-shimadzu.com [schd-shimadzu.com]
- 13. Safety, pharmacokinetics and pharmacodynamics of single/multiple doses of the oral, direct Factor Xa inhibitor rivaroxaban in healthy Chinese subjects - PMC

[pmc.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [The Pharmacokinetics of Rivaroxaban and its Diol Metabolite: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b565196#pharmacokinetics-of-rivaroxaban-and-its-diol-metabolite]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com